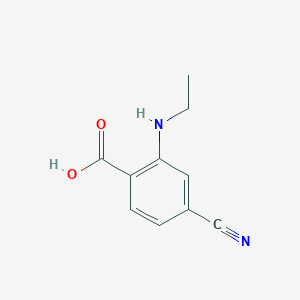![molecular formula C11H10F3NO B13087611 Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]- CAS No. 177750-09-3](/img/structure/B13087611.png)
Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a vinyl group and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amide precursor under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by the addition of the aldehyde to form the desired product through a nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Epoxides: and from oxidation.
Saturated derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism by which N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE
- N-(4-(TRIFLUOROMETHYL)PHENYL)VINYLAMINE
- N-(4-(TRIFLUOROMETHYL)PHENYL)ETHANAMIDE
Uniqueness
N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE is unique due to the presence of both the vinyl and acetamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
CAS-Nummer |
177750-09-3 |
|---|---|
Molekularformel |
C11H10F3NO |
Molekulargewicht |
229.20 g/mol |
IUPAC-Name |
N-[1-[4-(trifluoromethyl)phenyl]ethenyl]acetamide |
InChI |
InChI=1S/C11H10F3NO/c1-7(15-8(2)16)9-3-5-10(6-4-9)11(12,13)14/h3-6H,1H2,2H3,(H,15,16) |
InChI-Schlüssel |
KHNXDYZNFVIWAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=C)C1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


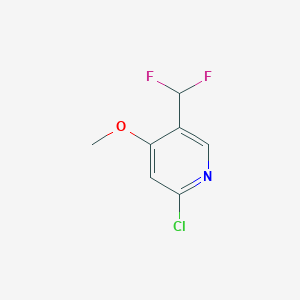
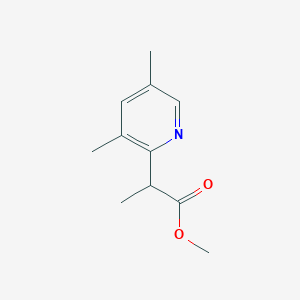
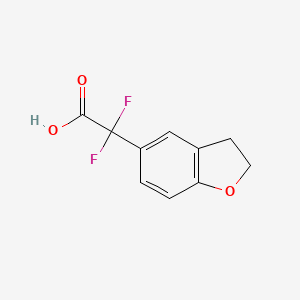
![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)
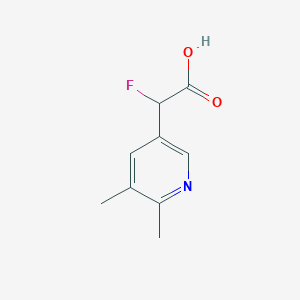
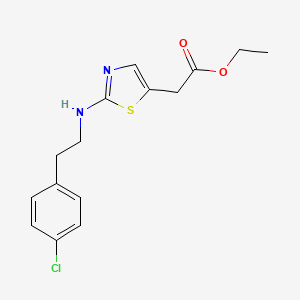
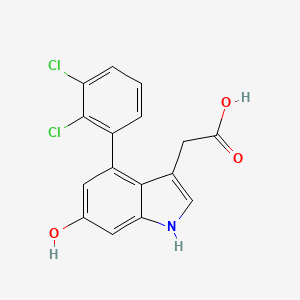
![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)

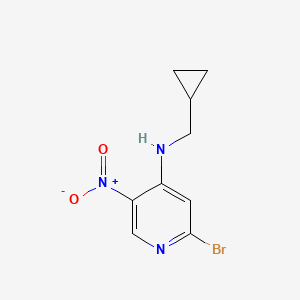
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
